1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea
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Overview
Description
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a versatile chemical compound with a unique structure that combines a benzhydryl group, a propyl chain, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the isoxazole ring.
Formation of the Urea Group: The final step involves the reaction of the benzhydryl amine with the isoxazole-propyl intermediate to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Propyl halides, benzhydryl halides, nucleophilic reagents, mild to moderate temperatures.
Major Products
Scientific Research Applications
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-benzhydryl-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-15-19(26-24-16)13-8-14-22-21(25)23-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,15,20H,8,13-14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHJHNUIKWTEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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